[(2-Methyl-5-nitrophenyl)sulfonyl](oxolan-2-ylmethyl)amine
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Overview
Description
(2-Methyl-5-nitrophenyl)sulfonylamine is a versatile chemical compound utilized in various scientific studies. Its unique structure, which includes a sulfonyl group attached to a nitrophenyl ring and an oxolan-2-ylmethylamine moiety, enables a wide range of applications in medicinal chemistry, material sciences, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the nitrophenyl sulfonyl chloride intermediate. This intermediate is then reacted with oxolan-2-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of (2-Methyl-5-nitrophenyl)sulfonylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-nitrophenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-Methyl-5-nitrophenyl)sulfonylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methyl-5-nitrophenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxolan-2-ylmethylamine moiety may also interact with other molecular targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
(2-Methyl-5-nitrophenyl)sulfonylamine can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also contain a sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The uniqueness of (2-Methyl-5-nitrophenyl)sulfonylamine lies in its specific combination of functional groups, which enables a broader range of applications and interactions compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-5-nitro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-9-4-5-10(14(15)16)7-12(9)20(17,18)13-8-11-3-2-6-19-11/h4-5,7,11,13H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMZKZOZQOQSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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